molecular formula C13H18N2O4S B1517798 2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid CAS No. 1098369-40-4

2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid

Cat. No. B1517798
CAS RN: 1098369-40-4
M. Wt: 298.36 g/mol
InChI Key: OETZZFWIZZDPHO-UHFFFAOYSA-N
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Description

“2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid” is a compound with the CAS Number 1098369-40-4 . It has a molecular weight of 298.36 . The IUPAC name for this compound is {[4-(1-piperidinyl)anilino]sulfonyl}acetic acid . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O4S/c16-13(17)10-20(18,19)14-11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7,14H,1-3,8-10H2,(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 298.36 . It is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Fe3O4-SA-PPCA as a Nanomagnetic Reusable Catalyst

A study by Ghorbani‐Choghamarani and Azadi (2015) in "RSC Advances" presents the synthesis of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst, using piperidine-4-carboxylic acid (PPCA) for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. The catalyst demonstrated the ability to be recovered easily and reused multiple times without significant loss of catalytic activity, highlighting its potential in sustainable chemical synthesis processes Ghorbani‐Choghamarani & Azadi, 2015.

Biological and Medicinal Chemistry

Novel Sulfonamide Drugs

Research by Hussain et al. (2022) in "BioScientific Review" focuses on the synthesis of sulfonamides, including those derived from piperidine carboxylic acid, for their anti-microbial and anti-inflammatory properties. The synthesized sulfonamides were evaluated for their antibacterial potential, showing significant activity against bacterial strains like Escherichia coli, thus suggesting their potential as future medicinal drugs Hussain et al., 2022.

Selective Human Beta(3) Agonists

A study by Hu et al. (2001) in "Bioorganic & Medicinal Chemistry" explores novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3)-adrenergic receptor agonists. The research indicates that modifications to the sulfonamide compounds resulted in significant beta(3) potency with minimal affinity for beta(1)- and beta(2)-ARs, which could have implications for treatments targeting the beta(3)-adrenergic receptor Hu et al., 2001.

Organic Synthesis

Sulfamidate-Fused Piperidin-4-Ones

Liu et al. (2013) in "Organic Letters" present a concise route to sulfamidate-fused 2,6-disubstituted piperidin-4-ones, showcasing high diastereo- and enantioselectivity. This method, involving chiral primary amine and o-fluorobenzoic acid, indicates the versatility of piperidine derivatives in asymmetric synthesis and their potential application in creating complex organic molecules Liu et al., 2013.

properties

IUPAC Name

2-[(4-piperidin-1-ylphenyl)sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-13(17)10-20(18,19)14-11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7,14H,1-3,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZZFWIZZDPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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